molecular formula C19H21N3O4S B11373852 N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11373852
M. Wt: 387.5 g/mol
InChI Key: YUOYUIPAPMUCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ETHYL-4-METHOXY-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and various aromatic substituents

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-ethyl-4-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C19H21N3O4S/c1-4-22(27(23,24)17-10-8-16(25-3)9-11-17)13-18-20-19(21-26-18)15-7-5-6-14(2)12-15/h5-12H,4,13H2,1-3H3

InChI Key

YUOYUIPAPMUCLX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-ETHYL-4-METHOXY-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent sulfonamide linkage. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide linkage is typically formed by reacting a sulfonyl chloride with an amine in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-ETHYL-4-METHOXY-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.

Scientific Research Applications

N-ETHYL-4-METHOXY-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-ETHYL-4-METHOXY-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfonamide group are known to participate in hydrogen bonding and other interactions that can influence biological activity.

Comparison with Similar Compounds

Similar compounds to N-ETHYL-4-METHOXY-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE include:

    N-ETHYL-4-METHOXY-3-NITROBENZAMIDE: This compound features a nitro group instead of the oxadiazole ring.

    4-METHOXY-N-METHYL-3-NITROBENZAMIDE: Similar structure but with a methyl group instead of the ethyl group.

    N-BENZHYDRYL-4-METHOXY-3-NITROBENZAMIDE: Contains a benzhydryl group instead of the oxadiazole ring.

The uniqueness of N-ETHYL-4-METHOXY-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its combination of the oxadiazole ring and sulfonamide group, which may confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.